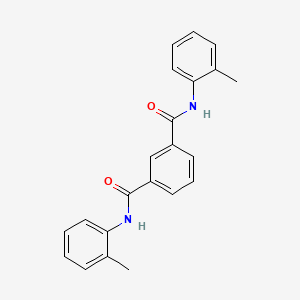![molecular formula C16H18N4O B5527244 5-[3-(piperidin-1-ylcarbonyl)phenyl]pyrazin-2-amine](/img/structure/B5527244.png)
5-[3-(piperidin-1-ylcarbonyl)phenyl]pyrazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes combining different chemical moieties to achieve the desired molecular framework. For instance, Shawish et al. (2021) reported the synthesis of s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. Their method involves the use of X-ray crystallography combined with Hirshfeld and DFT calculations for molecular structure investigations, demonstrating a complex synthesis approach that could be relevant to the synthesis of 5-[3-(piperidin-1-ylcarbonyl)phenyl]pyrazin-2-amine (Shawish et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds related to 5-[3-(piperidin-1-ylcarbonyl)phenyl]pyrazin-2-amine is often analyzed using techniques such as X-ray crystallography and DFT calculations. These analyses provide insights into the intermolecular interactions that control molecular packing, as well as electronic properties crucial for understanding the compound's reactivity and potential applications (Shawish et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving compounds with structures similar to 5-[3-(piperidin-1-ylcarbonyl)phenyl]pyrazin-2-amine often showcase a variety of interactions, such as H...H, N...H, and H...C contacts, which are significant for understanding their chemical behavior and potential reactivity in various conditions (Shawish et al., 2021).
Physical Properties Analysis
The physical properties of related compounds can be influenced by their molecular structure, as seen in differences in dipole moments and NMR chemical shifts. These properties are essential for predicting solubility, stability, and other physical characteristics that affect the compound's applicability in different research and industrial settings (Shawish et al., 2021).
科学的研究の応用
Synthesis and Molecular Structure
A study by (Shawish et al., 2021) highlights the synthesis of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. This research provides a comprehensive analysis of the molecular structure, utilizing X-ray crystallography along with Hirshfeld and DFT calculations. The intermolecular interactions and electronic properties of these compounds were meticulously investigated, revealing insights into their molecular packing and potential functionalities.
Biological Screening and Pharmacokinetics
The work of (Wang et al., 2011) explores virtual screening targeting the urokinase receptor (uPAR), leading to the discovery of compounds with promising activities against breast tumor metastasis. This study demonstrates the synthesis, pharmacokinetic characterization, and the observed effects on tumor volumes and metastasis, offering valuable data on the biological applications of related compounds.
Genotoxicity Studies
(Kalgutkar et al., 2007) examined the genotoxicity potential of a structurally related compound, providing a detailed analysis of its metabolic activation and interactions with DNA. This research is crucial for understanding the safety profile and therapeutic potential of compounds within this chemical class.
Fluorescent Properties and Material Science
Research by (Palion-Gazda et al., 2019) delves into the optical properties of terpyridine, thiazolylpyridine, and pyrazinylpyridine derivatives, emphasizing the influence of electron-donating amino groups on their fluorescent behavior. This study illuminates the potential use of these compounds in developing materials with specific optical characteristics.
Anticancer Activities
A study by (Chavva et al., 2013) on the synthesis and biological evaluation of novel compounds for potential anticancer activities showcases the therapeutic research applications. These findings contribute to the ongoing search for effective anticancer agents, highlighting the compound's role in medicinal chemistry.
特性
IUPAC Name |
[3-(5-aminopyrazin-2-yl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c17-15-11-18-14(10-19-15)12-5-4-6-13(9-12)16(21)20-7-2-1-3-8-20/h4-6,9-11H,1-3,7-8H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQIKZCZAZOEHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=CN=C(C=N3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(Piperidin-1-ylcarbonyl)phenyl]pyrazin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

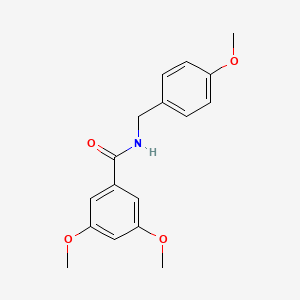
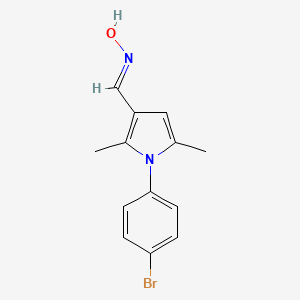
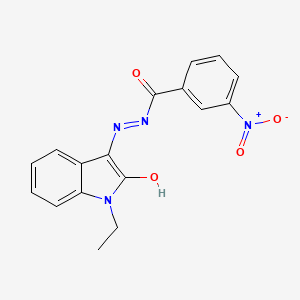
![N-(4-fluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5527190.png)
![2-phenyl-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5527200.png)
![4-methyl-N'-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)benzenesulfonohydrazide](/img/structure/B5527202.png)
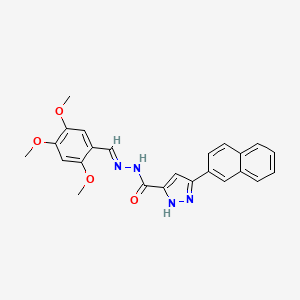
![2-(4-chlorophenoxy)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5527220.png)

![3-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5527228.png)
![5-tert-butyl-4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-furamide dihydrochloride](/img/structure/B5527232.png)
![4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5527240.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-bromobenzyl)thio]acetohydrazide](/img/structure/B5527261.png)
